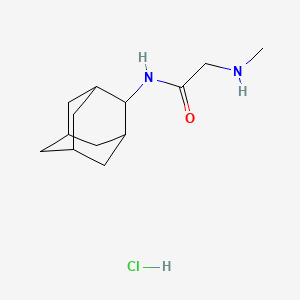
N~1~-2-adamantyl-N~2~-methylglycinamide hydrochloride
Overview
Description
N~1~-2-adamantyl-N~2~-methylglycinamide hydrochloride, also known as memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is associated with the symptoms of Alzheimer's disease. Memantine hydrochloride is a synthetic compound that was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential.
Scientific Research Applications
Adamantane Derivatives in Neurological Diseases
Adamantanes, such as amantadine, have shown promise in the treatment of neurological conditions. For instance, amantadine has been used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms due to its properties as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Studies suggest that amantadine concentrations in the central nervous system under therapeutic conditions are homogeneously distributed over a wide range of brain areas, potentially due to intralysosomal accumulation, indicating its significant bioavailability and efficacy in neurological applications (Kornhuber et al., 1995).
Potential Protective Effects Against COVID-19
Recent studies have also explored the potential of adamantanes in providing protective effects against COVID-19. A study conducted on patients with multiple sclerosis, Parkinson's disease, or cognitive impairment, who were receiving treatment with either amantadine or memantine, found that none of the participants developed clinical manifestations of infectious disease. This suggests a protective effect of adamantanes against COVID-19 manifestation, especially in subjects suffering from neurological diseases (Rejdak & Grieb, 2020).
Metabolic and Pharmacokinetic Studies
The metabolic and pharmacokinetic profiles of adamantane derivatives and related compounds have been extensively studied. For example, the absorption, metabolism, and excretion of vildagliptin, a dipeptidyl peptidase 4 inhibitor developed for the treatment of type 2 diabetes, have been evaluated, showing that it is extensively metabolized via multiple pathways before excretion. Such studies highlight the complex metabolic pathways of adamantane derivatives and their potential therapeutic applications in metabolic diseases (He et al., 2009).
Neuroprotective Effects
The neuroprotective effects of adamantane derivatives have been demonstrated in various studies, with memantine showing improvement in Parkinsonian symptoms independently of dopaminergic drugs. This underscores the potential of adamantane derivatives in modulating neurological pathways and providing therapeutic benefits in neurodegenerative disorders (Merello et al., 1999).
properties
IUPAC Name |
N-(2-adamantyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c1-14-7-12(16)15-13-10-3-8-2-9(5-10)6-11(13)4-8;/h8-11,13-14H,2-7H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQOGVQKNECPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1C2CC3CC(C2)CC1C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B4062986.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4062999.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide](/img/structure/B4063003.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4063013.png)
![methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B4063014.png)
![N-[2-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)ethyl]acetamide](/img/structure/B4063026.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4063038.png)

![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063059.png)
![N-cyclopentyl-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4063067.png)